Isobutyl phenyl ether CAS number 1126-75-6 properties
Isobutyl phenyl ether CAS number 1126-75-6 properties
An In-depth Technical Guide on Isobutyl Phenyl Ether (CAS 1126-75-6)
Abstract
Isobutyl phenyl ether, with CAS number 1126-75-6, is an aromatic ether characterized by a phenyl group bonded to an isobutyl group via an oxygen atom.[1] Its chemical formula is C₁₀H₁₄O, and it has a molecular weight of 150.22 g/mol .[2][3] This compound typically presents as a colorless to pale yellow liquid with a distinct aromatic, sweet, and floral odor.[1][3] Due to its hydrophobic nature, it exhibits low solubility in water but is soluble in common organic solvents like ethanol (B145695) and ether.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characteristics, and applications of isobutyl phenyl ether, tailored for researchers and professionals in chemistry and drug development.
Physicochemical Properties
The fundamental physical and chemical properties of isobutyl phenyl ether are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments. The compound's significant hydrophobicity, indicated by a LogP of approximately 3.5, is a key characteristic.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 1126-75-6 | [3] |
| Molecular Formula | C₁₀H₁₄O | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| Boiling Point | 196 °C at 760 mmHg; 201 °C (estimated) | [3][4] |
| Density | 0.919 g/cm³ | [4][5] |
| Flash Point | 71.6 °C | [4][5] |
| Vapor Pressure | 0.3655 hPa @ 20°C; 0.572 mmHg @ 25°C | [3][4] |
| XLogP3-AA / LogP | 3.5 / 2.72 | [2][3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Sweet, floral, fruity | [3] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Solubility | Low in water; soluble in organic solvents | [1] |
Synthesis and Reactivity
The most common and fundamental method for preparing isobutyl phenyl ether is the Williamson ether synthesis.[2] This reaction involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion.[2] For isobutyl phenyl ether, this is achieved by reacting sodium phenoxide with an isobutyl halide, such as isobutyl bromide.[2]
The reaction is most efficient with primary alkyl halides like isobutyl bromide.[2] The cleavage of the ether can be accomplished under harsh conditions, typically with strong acids like HBr or HI. For an unsymmetrical ether like isobutyl phenyl ether, cleavage occurs at the alkyl-oxygen bond, yielding phenol (B47542) and an isobutyl halide, because the phenyl-oxygen bond is stronger and the formation of a phenyl cation is unfavorable.[2]
Caption: Logical relationship in Williamson ether synthesis.
Representative Experimental Protocol: Williamson Synthesis
The following protocol is a representative method for the synthesis of isobutyl phenyl ether based on the Williamson ether synthesis principles.
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as ethanol. Add an equimolar amount of sodium hydroxide (B78521) to form sodium phenoxide in situ.
-
Alkylation Reaction: To the solution of sodium phenoxide, add a slight excess of isobutyl bromide.
-
Reaction Condition: Heat the mixture to reflux for several hours to ensure the completion of the reaction. The progress can be monitored using thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether.
-
Purification: Combine the organic extracts and wash them with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Final Product: After filtering off the drying agent, remove the solvent by rotary evaporation. The crude product can then be purified by distillation under reduced pressure to yield pure isobutyl phenyl ether.[6]
Caption: General experimental workflow for synthesis.
Spectroscopic Analysis
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Signals in the range of 6.8-7.3 δ. - -O-CH₂- Protons: A doublet shifted downfield to ~3.7 δ due to the adjacent oxygen. - -CH- Proton: A multiplet around 2.0 δ. - -CH₃ Protons: A doublet around 1.0 δ, representing the two equivalent methyl groups. |
| ¹³C NMR | - Aromatic Carbons: Signals in the 110-160 δ range. - -O-CH₂- Carbon: A downfield signal in the ether region, typically 70-80 δ. - -CH- Carbon: A signal around 28 δ. - -CH₃ Carbons: A signal around 19 δ. |
| IR Spectroscopy | - C-O Stretch: Two characteristic strong C-O stretching absorptions for phenyl alkyl ethers are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).[7][8] - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 150. - Fragmentation: Common fragmentation patterns would include the loss of the isobutyl group (C₄H₉) leading to a phenoxy radical cation at m/z = 93, and the formation of an isobutyl cation at m/z = 57. |
Applications in Research and Drug Development
Isobutyl phenyl ether serves as a valuable reagent and model substrate in scientific research, particularly for investigating reaction pathways and the stability of intermediates in organic chemistry.[2] Its structure is also of interest in fragrance and flavor research due to its sweet, floral, and fruity scent profile.[2][3]
In the context of drug development, while isobutyl phenyl ether is not an active pharmaceutical ingredient itself, its core structure is relevant. The phenyl ether moiety is a common feature in many biologically active molecules. Understanding the synthesis, stability, and physicochemical properties of model compounds like isobutyl phenyl ether is fundamental. Furthermore, the isobutyl group is a common substituent in pharmaceuticals (e.g., Ibuprofen). The study of such simple molecules contributes to the broader understanding of structure-activity relationships (SAR) and the principles of bioisosterism, where different functional groups can be interchanged to modulate a compound's biological activity and pharmacokinetic properties.[9][10]
Safety and Handling
Safety data for isobutyl phenyl ether indicates that it should be handled with care in a well-ventilated laboratory setting.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Although specific toxicity data is limited, it is recommended to avoid inhalation, ingestion, and direct skin contact.[1][11] The compound is combustible and should be kept away from open flames and sources of ignition.[12][13]
-
In case of skin contact: Wash off immediately with soap and plenty of water.[11]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[11]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[11]
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.[11]
References
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- 2. Isobutyl Phenyl Ether|CAS 1126-75-6|For Research [benchchem.com]
- 3. scent.vn [scent.vn]
- 4. lookchem.com [lookchem.com]
- 5. Benzene,(2-methylpropoxy)- | CAS#:1126-75-6 | Chemsrc [chemsrc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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